molecular formula C25H27N3O4S B2712632 N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-56-7

N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2712632
CAS No.: 899755-56-7
M. Wt: 465.57
InChI Key: NUWOYLPTZKIASK-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a benzofuro[3,2-d]pyrimidin core substituted with a 3-methylbutyl group at position 3 and a 4-oxo moiety.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-15(2)11-12-28-24(30)23-22(17-7-5-6-8-19(17)32-23)27-25(28)33-14-21(29)26-18-13-16(3)9-10-20(18)31-4/h5-10,13,15H,11-12,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWOYLPTZKIASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound contains a thieno[3,2-d]pyrimidine core and exhibits various biological activities that make it a subject of interest for further research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C21H25N3O2S2, with a molecular weight of approximately 415.6 g/mol. The compound features several functional groups that contribute to its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC21H25N3O2S2
Molecular Weight415.6 g/mol
Structural FeaturesThieno[3,2-d]pyrimidine core
Functional GroupsMethoxy, Methyl, Acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may exert effects by modulating enzyme activity or interacting with receptor sites. The presence of the thieno[3,2-d]pyrimidine structure is believed to enhance its binding affinity to these targets.

Interaction Studies

Interaction studies typically involve:

  • Molecular docking : To predict the binding affinity and interaction modes with target proteins.
  • Enzyme inhibition assays : To evaluate the inhibitory effects on specific enzymes.

Research indicates that the compound forms significant interactions with key residues in the active sites of target proteins, which may include hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

One of the most notable biological activities observed for N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective action observed

These results indicate that the compound has potent antimicrobial activity comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as HaCat and Balb/c 3T3 have shown promising results for this compound. The compound exhibited selective toxicity towards cancerous cells while maintaining lower toxicity against normal cells.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Study on Derivatives : A series of derivatives were synthesized and evaluated for their antimicrobial properties. One derivative displayed enhanced activity against resistant strains of bacteria.
    • Key Findings : The derivative exhibited a lower MIC value than the parent compound, suggesting improved potency.
  • Molecular Docking Studies : Computational studies have revealed that the binding energies of the compound with target proteins are favorable compared to known drugs like ciprofloxacin.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The benzofuropyrimidin core distinguishes this compound from analogs such as N-(2-methylphenyl)-2-{[3-allyl-5-(5-methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (), which replaces the benzofuro system with a thienopyrimidin scaffold.

Another analog, N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (), introduces a hexahydrobenzothieno system, enhancing conformational rigidity and hydrophobicity compared to the dihydrobenzofuro core of the target compound. Such modifications may influence metabolic stability and bioavailability .

Substituent Variations

  • Alkyl Chains: The 3-methylbutyl group in the target compound contrasts with the allyl group in ’s thienopyrimidin derivative. Longer alkyl chains (e.g., 3-methylbutyl) may improve membrane permeability but could reduce solubility .
  • Aryl Groups: The 2-methoxy-5-methylphenyl acetamide substituent is distinct from the 2-methylphenyl group in or the 4-methoxyphenyl group in .

Analytical Techniques

  • Mass Spectrometry (MS) : Molecular networking () clusters related compounds based on fragmentation patterns. The target compound’s MS profile would likely cluster with other sulfanyl acetamides, aiding dereplication .
  • NMR : Key signals include δ 4.65–4.92 ppm (sulfanyl-acetamide protons) and aromatic resonances near δ 6.99–8.75 ppm, consistent with analogs in and .

Pharmacological and Bioactivity Insights

While direct bioactivity data for the target compound are unavailable, structural analogs provide clues:

  • Antimicrobial Activity : N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives () exhibit moderate activity against E. coli and S. aureus, suggesting the target compound may share similar mechanisms .
  • The benzofuropyrimidin core may offer comparable interactions .

Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound Benzofuro[3,2-d]pyrimidin 3-(3-methylbutyl), 2-methoxy-5-methylphenyl Hypothesized kinase inhibition
N-(2-methylphenyl)-thieno analog Thieno[2,3-d]pyrimidin 3-allyl, 5-(5-methylfuran-2-yl) Antimicrobial screening
Hexahydrobenzothieno analog Benzothieno[2,3-d]pyrimidin 3-(4-methoxyphenyl), hexahydro core ROCK1 kinase inhibition

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